3-Ethylsulfonylpiperidine 3-Ethylsulfonylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16695517
InChI: InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol

3-Ethylsulfonylpiperidine

CAS No.:

Cat. No.: VC16695517

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylsulfonylpiperidine -

Specification

Molecular Formula C7H15NO2S
Molecular Weight 177.27 g/mol
IUPAC Name 3-ethylsulfonylpiperidine
Standard InChI InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3
Standard InChI Key WHUBOZFPOYDNFU-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1CCCNC1

Introduction

Structural and Chemical Characteristics of 3-Ethylsulfonylpiperidine

Molecular Architecture

3-Ethylsulfonylpiperidine (C₇H₁₅NO₂S) consists of a six-membered piperidine ring with an ethylsulfonyl (-SO₂C₂H₅) substituent at the 3-position. The sulfonyl group’s electron-withdrawing nature polarizes the ring, increasing susceptibility to nucleophilic and electrophilic attacks at adjacent positions . Compared to pyridine analogs like 3-(ethylsulfonyl)pyridine-2-sulfonamide , the piperidine ring’s saturated structure reduces aromaticity, potentially altering solubility and reactivity.

Physicochemical Properties

While experimental data for 3-ethylsulfonylpiperidine are scarce, analogs such as 3-(ethylsulfonyl)pyridine-2-sulfonamide offer approximate benchmarks :

PropertyValue (Analog)Expected Range (Piperidine Derivative)
Density (g/cm³)1.5 ± 0.11.2–1.4
Boiling Point (°C)544.3 ± 60.0300–350
Molecular Weight (g/mol)250.295177.27 (C₇H₁₅NO₂S)

The lower molecular weight and reduced aromaticity of 3-ethylsulfonylpiperidine likely result in a lower boiling point and density compared to its pyridine counterpart.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-ethylsulfonylpiperidine may involve:

  • Sulfonation of Piperidine: Direct sulfonation using ethylsulfonyl chloride under basic conditions.

  • Nucleophilic Substitution: Reacting 3-chloropiperidine with sodium ethylsulfinate in polar aprotic solvents like dimethylformamide (DMF) .

A patent describing 3-methylpyridine synthesis provides insights into scalable production. Key parameters include:

  • Temperature: 260–300°C (optimal for heterocyclic reactions).

  • Pressure: 30–130 bar (enhances reaction rates in continuous reactors).

  • Catalysts: Ammonia and acetic acid (improve yield by stabilizing intermediates) .

Industrial Optimization

Industrial-scale production would likely employ continuous flow reactors to maximize efficiency. For example, a 100-liter reactor operating at 278°C and 100 bar achieved a 64.6% yield for 3-picoline , suggesting similar conditions could be adapted for 3-ethylsulfonylpiperidine.

Reactivity and Functionalization

Electrophilic Substitution

The ethylsulfonyl group directs electrophiles to the 2- and 4-positions of the piperidine ring. Nitration or halogenation at these sites could yield derivatives for pharmaceutical screening.

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation may convert the sulfonyl group to a thioether (-S-C₂H₅), altering bioactivity.

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the ethyl group may oxidize to a carboxylic acid.

Biological Activity and Applications

Pharmacological Prospects

Piperidine scaffolds are prevalent in drug discovery (e.g., antihistamines, antipsychotics). The sulfonyl group’s ability to hydrogen-bond with biological targets may enhance binding affinity, making 3-ethylsulfonylpiperidine a candidate for:

  • Enzyme Inhibition: Potential interaction with proteases or kinases.

  • Anti-inflammatory Agents: Modulation of COX-2 pathways, as seen in sulfonated pyridines.

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Lack of experimental data on toxicity and pharmacokinetics.

  • Unoptimized synthesis routes leading to low yields.

Research Priorities

  • Synthetic Optimization: Screen catalysts and solvents to improve yield beyond 65% .

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict binding modes with biological targets using molecular docking.

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